

Certificate of analysis requirements for Arachidic acid-d39 in clinical research

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Compound of Interest

Compound Name: Arachidic acid-d39

Cat. No.: B1382404

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Application Notes and Protocols for Arachidic Acid-d39 in Clinical Research For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Certificate of Analysis (CoA) requirements and analytical protocols for the use of **Arachidic acid-d39** in clinical research. This deuterated long-chain saturated fatty acid serves as a valuable internal standard for pharmacokinetic and metabolic studies.

Certificate of Analysis (CoA) Requirements

For clinical research applications, **Arachidic acid-d39** must be manufactured under Good Manufacturing Practices (GMP).^[1] The CoA is a critical document that certifies the quality and purity of the material for human use.^{[2][3]} Below are the typical specifications for clinical-grade **Arachidic acid-d39**.

Table 1: Certificate of Analysis - **Arachidic Acid-d39**

Parameter	Specification	Method
Identification		
Appearance	White to off-white solid	Visual
Identity (IR)	Conforms to the reference spectrum	Infrared Spectroscopy
Identity (Mass Spec)	Conforms to the expected mass spectrum	Mass Spectrometry
Assay		
Chemical Purity (by GC)	≥ 98%	Gas Chromatography (GC)
Isotopic Enrichment	≥ 98% Deuterated forms (d39)	Mass Spectrometry
Impurities		
Unlabeled Arachidic Acid	≤ 2%	Gas Chromatography-Mass Spectrometry (GC-MS)
Related Fatty Acids	Report individual impurities >0.1%	Gas Chromatography (GC)
Residual Solvents	Complies with ICH Q3C limits	Headspace GC
Heavy Metals	≤ 10 ppm	Inductively Coupled Plasma (ICP-MS)
Microbiological		
Total Aerobic Microbial Count	≤ 100 CFU/g	USP <61>
Total Yeast and Mold Count	≤ 10 CFU/g	USP <61>
E. coli	Absent in 1g	USP <62>
Salmonella spp.	Absent in 10g	USP <62>

Experimental Protocols

Protocol 1: Quantification of Arachidic Acid in Human Plasma using LC-MS/MS with Arachidic Acid-d39 as an Internal Standard

This protocol details a method for the extraction and quantification of arachidic acid from human plasma, a common matrix in clinical research. The method employs protein precipitation and liquid-liquid extraction, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Human plasma (collected in K2-EDTA tubes)
- **Arachidic acid-d39** (Internal Standard, IS)
- Arachidic acid (Calibration Standard)
- Acetonitrile (ACN), HPLC grade
- Isopropanol (IPA), HPLC grade
- Hexane, HPLC grade
- Formic acid, LC-MS grade
- Methanol, HPLC grade
- Water, LC-MS grade
- Microcentrifuge tubes (1.5 mL)
- Centrifuge
- Vortex mixer
- Nitrogen evaporator

Procedure:

- Preparation of Standard and Internal Standard Solutions:
 - Prepare a stock solution of Arachidic acid (1 mg/mL) in methanol.
 - Prepare a stock solution of **Arachidic acid-d39** (1 mg/mL) in methanol.
 - From the stock solutions, prepare working solutions for calibration curves and a working solution for the internal standard (e.g., 1 µg/mL in methanol).
- Sample Preparation:
 - Thaw plasma samples on ice.
 - To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
 - Add 10 µL of the **Arachidic acid-d39** internal standard working solution.
 - Add 300 µL of ice-cold acetonitrile to precipitate proteins.[\[4\]](#)
 - Vortex for 30 seconds.
 - Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Liquid-Liquid Extraction:
 - Transfer the supernatant to a new 1.5 mL tube.
 - Add 500 µL of hexane and vortex for 1 minute.
 - Centrifuge at 3,000 x g for 5 minutes to separate the phases.
 - Carefully transfer the upper hexane layer to a clean tube.
 - Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution:
 - Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Acetonitrile:Isopropanol with 0.1% formic acid).

- Vortex for 20 seconds and transfer to an LC-MS vial.
- LC-MS/MS Analysis:
 - LC Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
 - Gradient: Start at 70% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 µL
 - MS/MS Conditions (Negative Ion Mode):
 - Ion Source: Electrospray Ionization (ESI)
 - Monitor the following MRM transitions (precursor ion > product ion):
 - Arachidic acid: m/z 311.3 > 267.3
 - **Arachidic acid-d39**: m/z 350.6 > 298.5
 - Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio (Arachidic acid / **Arachidic acid-d39**) against the concentration of the calibration standards.
 - Determine the concentration of arachidic acid in the plasma samples from the calibration curve.

Method Validation: The analytical method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8][9][10]

Visualizations

Fatty Acid Beta-Oxidation Pathway

Arachidic acid, as a long-chain saturated fatty acid, is metabolized in the mitochondria through the beta-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[11][12][13][14]

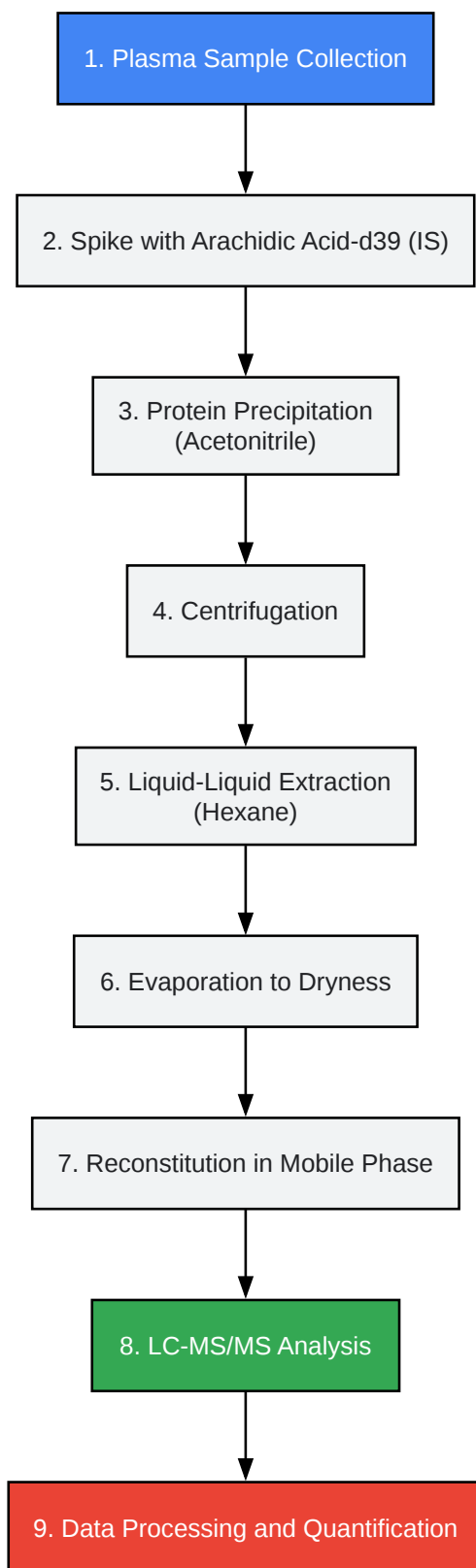


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Caption: Mitochondrial beta-oxidation of **Arachidic acid-d39**.

Analytical Workflow for Arachidic Acid Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying arachidic acid in plasma samples.



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Caption: Workflow for plasma sample preparation and analysis.

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